Antifungal agent 37
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Overview
Description
Antifungal Agent 37 is a promising compound in the field of antifungal therapy. It has shown significant efficacy against a variety of fungal pathogens, including those resistant to conventional antifungal drugs. This compound is particularly noted for its broad-spectrum activity and potential to combat drug-resistant strains.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 37 involves a multi-step process. The initial step typically includes the formation of a core structure through a series of condensation reactions. Subsequent steps involve the introduction of functional groups that enhance the antifungal activity. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the production rate while minimizing impurities.
Chemical Reactions Analysis
Types of Reactions: Antifungal Agent 37 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: Functional groups in this compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions typically result in modified analogs with altered functional groups.
Scientific Research Applications
Antifungal Agent 37 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study antifungal mechanisms and develop new derivatives with enhanced activity.
Biology: Investigated for its effects on fungal cell biology, including cell wall integrity and membrane permeability.
Medicine: Explored as a potential treatment for fungal infections, particularly those caused by drug-resistant strains.
Industry: Utilized in the development of antifungal coatings and materials to prevent fungal growth in various settings.
Mechanism of Action
The mechanism of action of Antifungal Agent 37 involves multiple pathways:
Cell Wall Disruption: The compound interferes with the synthesis of key components of the fungal cell wall, leading to structural instability and cell lysis.
Membrane Permeabilization: It increases the permeability of the fungal cell membrane, causing leakage of essential cellular contents.
Oxidative Stress Induction: this compound induces oxidative stress within fungal cells, leading to the accumulation of reactive oxygen species and subsequent cell death.
Comparison with Similar Compounds
Azoles: Inhibit ergosterol synthesis, a key component of the fungal cell membrane.
Polyenes: Bind to ergosterol, disrupting the cell membrane.
Echinocandins: Inhibit β-(1,3)-D-glucan synthesis, affecting cell wall integrity.
Uniqueness of Antifungal Agent 37: this compound stands out due to its broad-spectrum activity and effectiveness against drug-resistant strains. Unlike some other antifungal agents, it targets multiple pathways within the fungal cell, reducing the likelihood of resistance development.
Properties
Molecular Formula |
C7H10N2S2 |
---|---|
Molecular Weight |
186.3 g/mol |
IUPAC Name |
2-(propyldisulfanyl)pyrimidine |
InChI |
InChI=1S/C7H10N2S2/c1-2-6-10-11-7-8-4-3-5-9-7/h3-5H,2,6H2,1H3 |
InChI Key |
AKRNPRSONYURMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSSC1=NC=CC=N1 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.